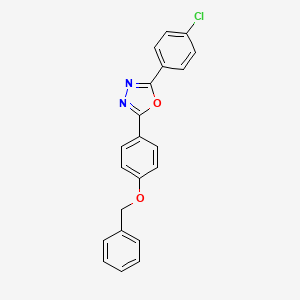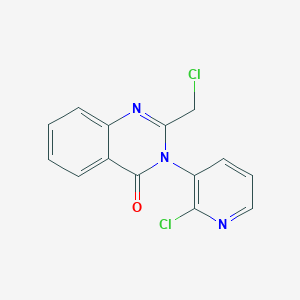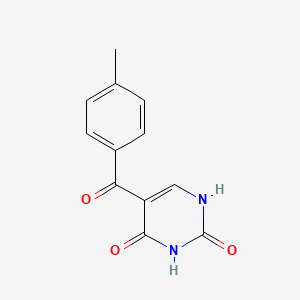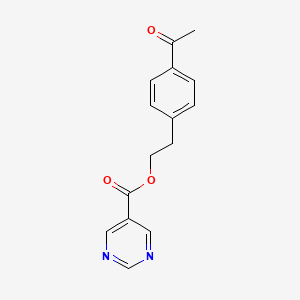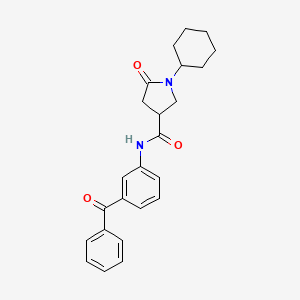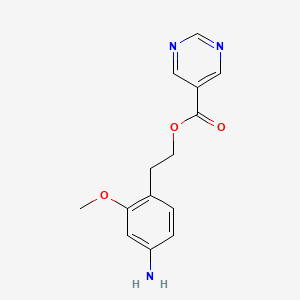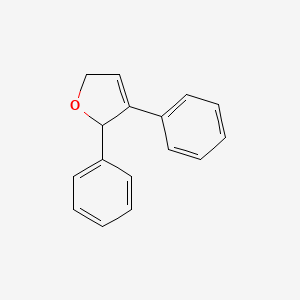
2,3-Diphenyl-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by the presence of two phenyl groups attached to the furan ring, which is partially saturated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, the dehydrohalogenation of tetrahydrofurfuryl halides can also yield 2,5-dihydrofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of supported catalysts, such as palladium or platinum deposited on catalyst support materials, is common in industrial settings . These methods ensure high yields and efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in ring-opening reactions with methylenecyclopropanes and diphenyl diselenide, leading to the formation of 3-phenylselenyl-2,5-dihydrofurans .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidative cyclization and diphenyl diselenide for ring-opening reactions . These reactions typically occur under controlled conditions, such as specific temperatures and inert atmospheres.
Major Products: The major products formed from the reactions of this compound include various substituted dihydrofurans and phenylselenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-2,5-dihydrofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cyclization, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of various cellular processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 2,3-Diphenyl-2,5-dihydrofuran is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other dihydrofurans and contributes to its diverse range of applications in scientific research.
Eigenschaften
CAS-Nummer |
15377-94-3 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2,3-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-11,16H,12H2 |
InChI-Schlüssel |
GQNNLYZFMYUPJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



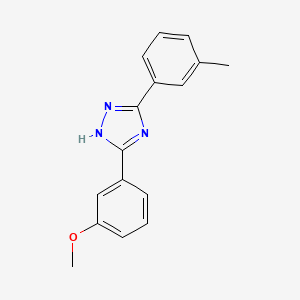
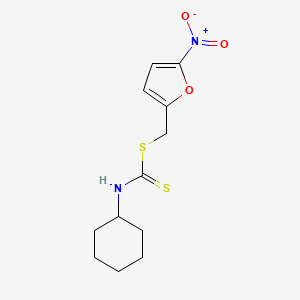

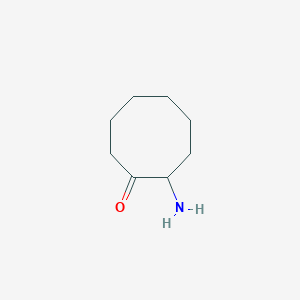
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
